molecular formula C6H17Cl2N3O B3017945 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride CAS No. 2172475-78-2

1-(2-Aminoethyl)-3-isopropylurea dihydrochloride

Cat. No. B3017945
CAS RN: 2172475-78-2
M. Wt: 218.12
InChI Key: LWGXMTVICZFVFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives can involve various methods, including the reaction of amines with carbonyl compounds. Paper describes the use of isopropylamine as an amino donor in the asymmetric synthesis of unnatural amino acids through ω-transaminase-catalyzed amino group transfer. This method could potentially be adapted for the synthesis of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride by choosing appropriate α-keto acids and optimizing the reaction conditions for the desired urea derivative.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety. In the context of this compound, the compound would have a urea core with an isopropyl group and a 2-aminoethyl group attached to it. Paper discusses the synthesis and absolute configuration of isomers of a neuronal excitant, which involves the use of spectral data such as optical rotation, circular dichroism, and nuclear magnetic resonance. Similar analytical techniques could be employed to determine the molecular structure and configuration of this compound.

Chemical Reactions Analysis

The reactivity of urea derivatives can vary depending on the substituents attached to the urea nitrogen atoms. Paper describes an unexpected reaction yielding β-enaminones when isodehydracetic acid reacts with amines in the presence of a coupling agent. Although this reaction does not directly relate to the synthesis of this compound, it highlights the potential for novel reactions involving amines and carbonyl compounds, which could be relevant for exploring the reactivity of similar urea compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and stability. These properties are influenced by the molecular structure and the presence of functional groups. While the provided papers do not discuss the specific properties of this compound, the methods and analyses used in these papers could be applied to determine such properties. For example, the volatility of the ketone product mentioned in paper suggests that the physical properties of the compounds involved in the reaction are important considerations in the synthesis process.

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. For instance, some urea derivatives are known to inhibit certain enzymes, while others might interact with specific receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for such compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

1-(2-aminoethyl)-3-propan-2-ylurea;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.2ClH/c1-5(2)9-6(10)8-4-3-7;;/h5H,3-4,7H2,1-2H3,(H2,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGXMTVICZFVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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